molecular formula C7H7N3OS B2703675 2-Methylsulfanyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one CAS No. 1251003-59-4

2-Methylsulfanyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one

Cat. No.: B2703675
CAS No.: 1251003-59-4
M. Wt: 181.21
InChI Key: ZQSFYLNLENLZHO-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. The presence of a methylsulfanyl group at the 2-position and a keto group at the 6-position adds to its unique chemical properties. Compounds of this class are of significant interest due to their potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with suitable reagents under reflux conditions. For instance, heating this compound with sodium methoxide (MeONa) in butanol (BuOH) can lead to the formation of the desired pyrrolopyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

    Bases: Sodium methoxide (MeONa) for cyclization reactions.

    Solvents: Butanol (BuOH) and xylene for various reaction conditions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Substitution Products: Benzylamino derivatives and other substituted pyrrolopyrimidines.

Scientific Research Applications

2-Methylsulfanyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. These interactions can disrupt key signaling pathways involved in cell proliferation and survival, making the compound a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfanyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one is unique due to the presence of the methylsulfanyl group at the 2-position, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo specific oxidation and substitution reactions further distinguishes it from other similar heterocyclic compounds.

Properties

IUPAC Name

2-methylsulfanyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-12-7-8-3-4-2-5(11)9-6(4)10-7/h3H,2H2,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSFYLNLENLZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2CC(=O)NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251003-59-4
Record name 2-(methylsulfanyl)-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
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